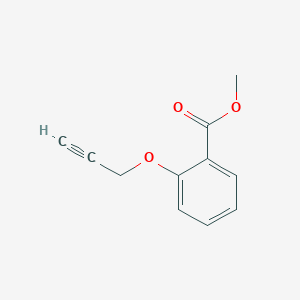

Methyl 2-(prop-2-yn-1-yloxy)benzoate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-prop-2-ynoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-3-8-14-10-7-5-4-6-9(10)11(12)13-2/h1,4-7H,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKFWIYGJGNLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376891 | |

| Record name | Methyl 2-[(prop-2-yn-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59155-84-9 | |

| Record name | Methyl 2-[(prop-2-yn-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Methyl 2 Prop 2 Yn 1 Yloxy Benzoate and Its Congeners

Transition-Metal-Catalyzed Transformations of Alkyne Moieties

The alkyne group in methyl 2-(prop-2-yn-1-yloxy)benzoate is a key functional handle for numerous transition-metal-catalyzed reactions. Palladium, gold, and copper catalysts, in particular, have been shown to effectively activate the carbon-carbon triple bond, leading to a diverse array of functionalized products and heterocyclic systems.

Palladium-Catalyzed Functionalization Processes

Palladium catalysis offers a powerful toolkit for the transformation of propargylic compounds. acs.org These reactions often proceed through a common catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. youtube.com For substrates like aryl propargyl ethers, palladium-catalyzed cyclization is an efficient method for constructing both carbocyclic and heterocyclic scaffolds under mild conditions. acs.org

One notable application is the cycloisomerization of related aryl propargyl alcohols, such as 2-(1-hydroxyprop-2-ynyl)phenols. Using a palladium iodide (PdI₂) catalyst with potassium iodide (KI) in an ionic liquid, these congeners can be converted into 2-methylene-2,3-dihydrobenzofuran-3-ols in high yields. nih.gov This process highlights the utility of palladium in promoting intramolecular nucleophilic attack on the activated alkyne.

The general mechanism for many palladium-catalyzed cross-coupling reactions, such as the Heck reaction, provides a framework for understanding these transformations. The cycle typically begins with the oxidative addition of an organohalide to a Pd(0) species, followed by coordination and insertion of the alkyne (or alkene), and culminates in a reductive elimination step that forms the final product and regenerates the Pd(0) catalyst. youtube.comyoutube.com This fundamental pathway allows for the coupling of the alkyne moiety with various partners, leading to complex molecular architectures. youtube.comyoutube.com The versatility of these methods has been demonstrated in the synthesis of complex natural products, such as morphine. youtube.com

Interactive Table: Palladium-Catalyzed Reactions of Propargyl Congeners

| Catalyst System | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(0) complexes | Functionalized propargylic compounds | Indenes, naphthalenes, polycycles | High efficiency and selectivity under mild conditions. | acs.org |

| PdI₂ / KI | 2-(1-Hydroxyprop-2-ynyl)phenols | 2-Methylene-2,3-dihydrobenzofuran-3-ols | Recyclable catalyst system in ionic liquids. | nih.gov |

| Pd(OAc)₂ / PPh₃ | Aryl halides and alkenes (Heck Reaction) | Substituted alkenes | High functional group tolerance; stereoselective for trans products. | youtube.com |

Gold-Catalyzed Cycloisomerization and Dimerization Reactions

Gold catalysts, known for their strong affinity for alkynes (carbophilicity), are particularly effective in mediating the cycloisomerization and dimerization of aryl propargyl ethers. researchgate.net Theoretical studies using density functional theory (DFT) have elucidated the mechanisms of these transformations. For phenyl propargyl ether, a close congener, gold cluster-catalyzed reactions show that a 6-endo cyclization pathway to form 2H-chromene is the most energetically favorable route. acs.orgacs.org

The reaction can be tuned to yield different products. While the formation of 2H-chromene is often the main pathway, alternative 5-exo cyclizations to benzofurans or oxidative dimerization pathways can also occur. acs.orgacs.org The selectivity is influenced by factors such as the electronic properties of the catalyst and substituents on the aryl ring. acs.org The presence of cationic gold species, for instance, can promote the formation of dimeric products. acs.orgacs.org

Experimentally, gold catalysis has been employed to convert readily available propargyl aryl ethers into chroman-3-ones through an efficient oxidation process. nih.gov Gold(I) and gold(III) catalysts can also transform 1,3-diarylpropargyl alcohols, another class of congeners, into various products like 1,1,3-triarylallenes and diaryl-indenes, demonstrating the tunability of these reactions based on catalyst choice, temperature, and substrate electronics. ntnu.no

Interactive Table: Gold-Catalyzed Transformations of Aryl Propargyl Ethers and Alcohols

| Catalyst | Substrate Type | Major Product(s) | Mechanistic Pathway | Reference |

|---|---|---|---|---|

| Au₃₈ cluster (computational) | Phenyl propargyl ether | 2H-Chromene | 6-endo cycloisomerization (most feasible) | acs.orgacs.org |

| Cationic Au₃₈ (computational) | Phenyl propargyl ether | Dimeric 2H-chromene | Oxidative dimerization | acs.orgacs.org |

| Me₄ᵗBuXPhosAuNTf₂ | Propargyl aryl ethers | Chroman-3-ones | Alkyne oxidation | nih.gov |

| Au(I) / Au(III) | 1,3-Diarylpropargyl alcohols | Triaryl-allenes, diaryl-indenes | Nucleophilic substitution and hydroarylation | ntnu.no |

Copper-Mediated Alkyne Functionalization

As an abundant and inexpensive metal, copper is a widely used catalyst for alkyne functionalization. nih.gov Copper-catalyzed reactions provide access to a variety of molecular structures through diverse mechanistic pathways, including those involving copper carbene intermediates or direct C-H activation. nih.govnih.gov

Copper catalysts can mediate the direct coupling of terminal alkynes with electrophiles like primary and secondary benzyl (B1604629) bromides, affording the corresponding benzylated alkynes in good yields. rsc.org Another powerful strategy involves the copper-catalyzed tandem reaction of terminal alkynes with α-bromocarbonyl compounds. beilstein-journals.org Depending on the alkyne substrate, this can lead to either 1,3-enyne compounds via alkyl radical addition followed by Sonogashira coupling, or to indolinone derivatives through a subsequent C-H coupling step. beilstein-journals.org These methods enable the construction of complex molecules with quaternary carbon centers. beilstein-journals.org

Furthermore, copper(II) acetate (B1210297) has been shown to promote the oxidative C–H/N–H functionalization of benzhydrazides with terminal alkynes, resulting in the efficient synthesis of highly functionalized isoindolin-1-ones. nih.gov

Cycloaddition Chemistry

The terminal alkyne of this compound is an ideal participant in cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzoate (B1203000) Alkynes

The CuAAC reaction, a cornerstone of "click chemistry," is a highly reliable and efficient method for covalently linking a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.govrsc.orgnih.gov This reaction is prized for its simplicity, high yields, and remarkable tolerance of a wide range of functional groups. nih.govalfa-chemistry.com It proceeds readily under mild conditions, often in aqueous media, and across a broad pH range (4-12). organic-chemistry.org

For substrates like this compound, the CuAAC reaction offers a straightforward method for conjugation. The reaction involves the in situ formation of a copper(I) acetylide, which then reacts with the azide partner. nih.gov The catalytically active Cu(I) species can be generated from Cu(II) salts, such as copper(II) sulfate, by using a reducing agent like sodium ascorbate (B8700270), which also prevents unwanted oxidative homocoupling of the alkyne. nih.govorganic-chemistry.org Propargyl compounds are known to be excellent substrates for this transformation. nih.gov The resulting triazole ring is chemically stable and can act as a rigid linker in larger molecular assemblies. nih.gov

Interactive Table: Key Features of the CuAAC Reaction

| Feature | Description | Reference |

|---|---|---|

| Regioselectivity | Exclusively forms the 1,4-disubstituted 1,2,3-triazole isomer. | nih.govalfa-chemistry.com |

| Rate Acceleration | Reaction rate is 10⁷ to 10⁸ times faster than the uncatalyzed thermal reaction. | alfa-chemistry.comorganic-chemistry.org |

| Reaction Conditions | Mild; often at room temperature, wide pH range (4-12), insensitive to water. | organic-chemistry.org |

| Functional Group Tolerance | Highly tolerant of most functional groups, enabling its use in complex molecular settings and bioconjugation. | nih.govalfa-chemistry.com |

| Catalyst System | Cu(I) source (e.g., CuI, or Cu(II)SO₄ with sodium ascorbate as a reductant). | nih.govorganic-chemistry.org |

The mechanism of the CuAAC, while seemingly simple in its outcome, involves a complex catalytic cycle with multiple steps. nih.govrsc.org Early proposals of a mononuclear copper catalyst have been largely succeeded by a more sophisticated dinuclear mechanism, supported by extensive kinetic and computational studies. beilstein-journals.orgnih.gov

The cycle is initiated by the formation of a copper(I) acetylide complex from the terminal alkyne. nih.gov Computational and experimental evidence suggests that the catalytically active species often involves two copper centers. These centers work cooperatively to bind both the copper acetylide and the azide, facilitating the cycloaddition. nih.gov

Real-time infrared spectroscopy studies have provided direct experimental insight into the reaction kinetics. researchgate.net These investigations have shown that the consumption of the alkyne and azide is followed by the formation of the 1,2,3-triazole product. researchgate.net Crucially, the rate-determining step of the CuAAC reaction has been experimentally identified as the conversion of an azide-alkyne complex to the final triazole product. researchgate.net This finding aligns well with the catalytic mechanism proposed based on DFT calculations. researchgate.net

Application in Conjugation and Dendrimer Construction

The terminal alkyne functionality of this compound and its congeners makes them valuable building blocks in the fields of chemical conjugation and dendrimer synthesis. This reactivity is primarily harnessed through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the efficient and specific formation of a stable triazole linkage between the propargyl ether and a molecule bearing an azide group.

While specific research detailing the use of this compound in dendrimer construction is not extensively documented in publicly available literature, the principles of dendrimer synthesis often rely on iterative reaction sequences using monomers with complementary functional groups. The propargyl group serves as a versatile handle for the attachment of subsequent dendritic layers or for the functionalization of the dendrimer periphery.

Aryl propargyl ethers, as a class, are employed in the synthesis of dendrimers by leveraging the alkyne's ability to participate in click reactions. The general strategy involves a generational growth approach where the core, interior branches, or surface of the dendrimer can be modified. For instance, a core molecule can be functionalized with multiple propargyl ether groups, which can then react with azide-functionalized monomers to build the next generation. This process can be repeated to create highly branched, well-defined macromolecular structures.

In the broader context of bioconjugation, aryl propargyl ethers are utilized to link molecules to biological systems, such as proteins or peptides. The formation of the robust triazole ring via click chemistry ensures a stable connection under physiological conditions. This approach has been widely adopted for applications ranging from drug delivery to molecular imaging.

Intramolecular Cyclizations of Aryl Propargyl Ethers

Aryl propargyl ethers, including this compound, are known to undergo a variety of intramolecular cyclization reactions to form heterocyclic compounds, most notably chromene and chroman-3-one (B94795) derivatives. These transformations can be initiated thermally or through catalysis by various metals, such as indium, palladium, and gold. nsf.govresearchgate.netresearchgate.netacs.orgnih.govacs.orgnih.govrsc.org

The thermal cyclization of aryl propargyl ethers typically proceeds to form 3-chromenes. acs.orgacs.orgnih.gov The regioselectivity and yield of this reaction are influenced by the substitution pattern on both the aromatic ring and the propargylic moiety.

Metal-catalyzed cyclizations offer milder reaction conditions and can lead to different product outcomes. For example, indium(III) catalysis can promote a cascade hydroarylation/cycloisomerization of polyyne-type aryl propargyl ethers to yield fused 2H-chromenes with 6-endo-dig regioselectivity. nsf.gov Palladium(II) acetate, in the presence of a copper(II) bromide and lithium bromide, catalyzes the cyclization of aryl propargyl ethers to afford 3-bromo-2H-chromene derivatives in good yields. nih.gov

Gold catalysis has emerged as a particularly powerful tool for the intramolecular cyclization of these substrates. Gold(I) complexes can catalyze the oxidation of propargyl aryl ethers to produce chroman-3-ones in a one-step synthesis from readily available phenols. researchgate.net Furthermore, gold-catalyzed cyclization of related ortho-alkynylphenylthio)silanes proceeds via an intramolecular capture of a vinyl-gold intermediate to form 3-silylbenzo[b]thiophenes. organic-chemistry.orgnih.gov While not directly involving an ether, this demonstrates the utility of gold in activating alkynes for intramolecular attack.

Research has shown that propargyl-substituted aromatic compounds can cyclize to form benzofuran (B130515) and chromene derivatives under varying conditions. rsc.org Basic conditions tend to favor the formation of benzofurans, whereas cationic gold catalysis can lead to 4H-chromenes. rsc.org

Table 1: Catalytic Systems for Intramolecular Cyclization of Aryl Propargyl Ethers

| Catalyst System | Product Type | Reference |

| Heat (Thermal) | 3-Chromenes | acs.org |

| InBr₃ | Fused 2H-chromenes | nsf.gov |

| Pd(OAc)₂/CuBr₂/LiBr | 3-Bromo-2H-chromenes | nih.gov |

| Me₄tBuXPhosAuNTf₂/Pyridine N-oxide | Chroman-3-ones | researchgate.net |

| AuCl | 3-Silylbenzo[b]thiophenes | organic-chemistry.orgnih.gov |

| Cationic Gold | 4H-Chromenes | rsc.org |

| From related (ortho-alkynylphenylthio)silanes |

Tandem Intermolecular Cycloaddition/Cycloreversion for Heterocycle Synthesis

The synthesis of heterocyclic compounds can be efficiently achieved through tandem reactions that combine intermolecular cycloaddition and subsequent cycloreversion steps. While specific examples involving this compound in such a sequence are not prominent in the literature, the general principles can be applied to aryl propargyl ethers and related alkynes.

These tandem processes often utilize a [4+2] cycloaddition, or Diels-Alder reaction, as the initial bond-forming event. researchgate.netresearchgate.net In a typical scenario, an aryl propargyl ether could potentially act as a dienophile, reacting with a suitable diene. The resulting cycloadduct would then undergo a cycloreversion (retro-Diels-Alder reaction) to eliminate a small molecule and generate the final heterocyclic product. The driving force for the cycloreversion is often the formation of a stable aromatic system.

A computational study on the reaction of 2-pyrone and 1,4-oxazinone with acetylene (B1199291) demonstrated a tandem cycloaddition-cycloreversion mechanism. researchgate.net The reaction proceeds through a concerted cycloaddition followed by a cycloreversion, with the extrusion of CO₂ or HCN to yield benzene (B151609) or pyridine, respectively. researchgate.net This illustrates the feasibility of such tandem sequences for heterocycle synthesis.

While direct intermolecular applications with aryl propargyl ethers are less common, intramolecular versions are more frequently reported. For instance, intramolecular Diels-Alder reactions of substrates containing aryl alkynes have been described. researchgate.net In some cases, a base can induce the isomerization of a propargyl group to an allene (B1206475), which then participates as the diene in an intramolecular [4+2] cycloaddition. researchgate.net

Pericyclic Rearrangement Reactions

Claisen Rearrangements of Propargyl Vinyl/Aryl Ethers and Esters

The Claisen rearrangement is a powerful pericyclic reaction for C-C bond formation, and aryl propargyl ethers, the class to which this compound belongs, are well-known substrates for this transformation. nsf.govresearchgate.netacs.orgnih.govrsc.orgorganic-chemistry.orgnih.govresearchgate.net The reaction is a -sigmatropic rearrangement that can be induced thermally or promoted by metal catalysts. organic-chemistry.org

The classical aromatic Claisen rearrangement of an aryl propargyl ether involves the concerted migration of the propargyl group from the oxygen atom to an ortho-position of the aromatic ring. This process proceeds through a cyclic, six-membered transition state to form an allenyl-substituted cyclohexadienone intermediate. nsf.govnih.gov This intermediate is not typically isolated but undergoes further reactions to yield stable products.

Gold(I) catalysts have been shown to facilitate a tandem Claisen rearrangement/hydroarylation sequence, starting from propargyl vinyl ethers, to produce functionalized indenes. researchgate.netacs.org While this involves a vinyl ether rather than a simple aryl ether, it highlights the utility of metal catalysis in promoting these rearrangements under mild conditions.

Competing Cascade Pathways Following Rearrangements

Following the initial Claisen rearrangement of an aryl propargyl ether to its corresponding allenyl cyclohexadienone intermediate, several competing cascade pathways can determine the final product distribution. nsf.govnih.gov The specific pathway taken is highly dependent on the substitution pattern of the starting aryl propargyl ether, particularly at the ortho positions.

One major pathway, which leads to the formation of a benzopyran (chromene) ring system, occurs when the rearrangement takes place at an unsubstituted ortho-carbon. nsf.gov This pathway involves the following steps:

-Sigmatropic Rearrangement: Formation of the allenyl cyclohexadienone intermediate.

Tautomerization: The ketone of the intermediate tautomerizes to an enol. nsf.gov

1,5-Hydride Shift: The enol undergoes a 1,5-hydride shift to form a diene. nsf.gov

Electrocyclization: A final 6π-electrocyclization of the diene yields the aromatic benzopyran product. nsf.gov

A second, competing pathway becomes significant when the Claisen rearrangement occurs at a substituted ortho-carbon. In this case, the allenyl cyclohexadienone intermediate can undergo an intramolecular Diels-Alder reaction. nsf.gov This [4+2] cycloaddition between the allene and one of the double bonds of the cyclohexadienone ring leads to the formation of a complex tricyclic or tetracyclic product. nsf.gov

Computational studies have been crucial in understanding the energetics and regioselectivity of these competing cascades. nsf.govnih.gov For unsymmetrical aryl propargyl ethers, the rearrangement can occur at two different ortho-positions, leading to different product outcomes. The calculations help to predict which pathway is favored based on the stability of the intermediates and the heights of the activation barriers for the subsequent steps. nsf.gov

Table 2: Competing Pathways after Claisen Rearrangement of Aryl Propargyl Ethers

| Pathway | Key Intermediate | Subsequent Steps | Final Product | Reference |

| Benzopyran Formation | Allenyl cyclohexadienone (unsubstituted ortho) | Tautomerization -> 1,5-Hydride Shift -> Electrocyclization | Benzopyran | nsf.gov |

| Tetracycle Formation | Allenyl cyclohexadienone (substituted ortho) | Intramolecular Diels-Alder | Tetracyclic adduct | nsf.gov |

Other Key Reaction Pathways

Beyond the extensively studied cyclization and rearrangement reactions, the functional groups present in this compound allow for a range of other chemical transformations. The reactivity can be broadly categorized by the active sites within the molecule: the terminal alkyne, the ether linkage, and the methyl ester.

The terminal alkyne is a versatile functional group that can undergo various addition reactions. Besides the click chemistry described earlier, it can be subjected to:

Reduction: The alkyne can be selectively reduced to an alkene (usually the cis-alkene using Lindlar's catalyst) or fully saturated to an alkane via catalytic hydrogenation, for example, using palladium on carbon (Pd/C).

Oxidation: Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone can cleave the triple bond, leading to carboxylic acid derivatives.

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new carbon-carbon bond, extending the carbon framework of the molecule.

Hydration: In the presence of a mercury(II) catalyst or other suitable transition metal catalysts, water can add across the triple bond to form a methyl ketone after tautomerization of the initial enol intermediate.

The methyl ester group is susceptible to nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification).

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group.

Aminolysis/Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into a primary, secondary, or tertiary amide, respectively.

The ether linkage , while generally stable, can be cleaved under harsh conditions, for example, using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

Oxidative Dimerization of Propargyl Ethers

The oxidative coupling of terminal alkynes, a reaction with a long history in organic synthesis, provides a direct route to symmetric 1,3-diynes. The Glaser coupling, first reported in 1869, and its subsequent modification, the Hay coupling, are the most prominent methods for achieving this transformation. wikipedia.orgorganic-chemistry.org These reactions typically employ a copper(I) salt as a catalyst and an oxidant, such as air or oxygen, to facilitate the formation of a new carbon-carbon bond between two alkyne units. wikipedia.orgorganic-chemistry.orgrsc.org

The general applicability of these methods extends to a wide range of terminal alkynes, including those bearing various functional groups. Research has demonstrated the successful homocoupling of propargyl alcohols, amines, and ethers. organic-chemistry.orgresearchgate.net For instance, the Hay coupling, which utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex, offers versatility in a broader range of solvents. wikipedia.orgorganic-chemistry.org

While direct experimental data for the oxidative dimerization of this compound is not extensively detailed in readily available literature, the established reactivity of variously substituted terminal alkynes under Glaser-Hay conditions strongly supports its feasibility. The reaction is expected to proceed efficiently, yielding the corresponding 1,4-bis(2-(methoxycarbonyl)phenoxy)buta-1,3-diyne. The presence of the ester group on the aromatic ring is not expected to impede the reaction, as copper-catalyzed homocoupling is known to tolerate a variety of functional groups, including those with either electron-donating or electron-withdrawing properties. rsc.org

A general representation of the reaction is depicted below:

Scheme 1: General Scheme for the Oxidative Dimerization of a Propargyl Ether

To illustrate the scope of this reaction, the following table presents data for the oxidative homocoupling of various terminal alkynes, demonstrating the typical conditions and yields achieved.

| Entry | Substrate | Catalyst System | Oxidant | Solvent | Yield (%) |

| 1 | Phenylacetylene | CuCl/n-propylamine | Air | Solvent-free | 95 |

| 2 | 4-Methylphenylacetylene | CuCl/n-propylamine | Air | Solvent-free | 94 |

| 3 | 4-Methoxyphenylacetylene | CuCl/n-propylamine | Air | Solvent-free | 90 |

| 4 | 4-Chlorophenylacetylene | CuCl/n-propylamine | Air | Solvent-free | 88 |

| 5 | Propargyl alcohol | Cu(OAc)₂/Piperidine | Air | CH₂Cl₂ | High |

This table presents representative data for the Glaser-Hay coupling of various terminal alkynes to illustrate the general reaction conditions and yields. Specific data for this compound was not available in the searched literature.

Mechanistically, the Glaser coupling is believed to proceed through the formation of a copper(I) acetylide intermediate. This intermediate then undergoes oxidation to a copper(II) species, which facilitates the coupling of two acetylide units to form the diyne product and regenerate the copper(I) catalyst. The Hay coupling follows a similar pathway, with the TMEDA ligand enhancing the solubility and reactivity of the copper catalyst.

Hydroarylation of Alkyne Substrates

The intramolecular hydroarylation of aryl propargyl ethers is a powerful transformation for the synthesis of chromene derivatives, which are prevalent scaffolds in natural products and biologically active molecules. This reaction involves the addition of an aromatic C-H bond across the alkyne's triple bond, leading to the formation of a new heterocyclic ring.

Research has shown that this cyclization can be effectively catalyzed by various transition metals, with gold and indium catalysts being particularly prominent. rsc.orgsyncatmeth.esrsc.org The reaction typically proceeds with high regioselectivity, favoring the 6-endo-dig cyclization pathway to produce 2H-chromene derivatives. rsc.orgsyncatmeth.es

Mechanistic studies, supported by computational and experimental data, suggest that the reaction is initiated by the π-coordination of the alkyne to the metal catalyst. rsc.org This activation facilitates the nucleophilic attack of the tethered aryl ring onto the alkyne. The nature of the catalyst plays a crucial role; for instance, with indium(III) halides, InI₃ is suggested to be the active catalytic species, promoting the preferential 6-endo-dig cyclization. rsc.org The reaction is believed to proceed through an electrophilic aromatic substitution-type mechanism. rsc.orgsyncatmeth.es

The electronic nature of the substituents on the aromatic ring and the propargyl moiety can significantly influence the reaction's efficiency and outcome. Generally, electron-rich aromatic rings undergo hydroarylation more readily. However, the choice of catalyst can overcome the challenges posed by electron-deficient systems. For example, gold catalysis has been shown to be effective for the intramolecular hydroarylation of substrates bearing electron-deficient arenes.

The scope of the intramolecular hydroarylation of aryl propargyl ethers is broad, accommodating a variety of substituents. The following table provides examples of this reaction with different congeners, showcasing the catalysts used and the corresponding yields of the resulting chromene products.

| Entry | Aryl Propargyl Ether Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenyl propargyl ether | InI₃ (10) | Toluene | 110 | 85 |

| 2 | 4-Methoxyphenyl propargyl ether | InI₃ (10) | Toluene | 110 | 92 |

| 3 | 4-Nitrophenyl propargyl ether | InI₃ (10) | Toluene | 110 | 75 |

| 4 | 2-Methylphenyl propargyl ether | InI₃ (10) | Toluene | 110 | 82 |

| 5 | 3-Methoxyphenyl propargyl ether | InI₃ (10) | Toluene | 110 | 95 |

| 6 | Phenyl propargyl ether | Ph₃PAuCl (5) / AgSbF₆ (5) | DCE | 80 | >95 |

| 7 | 4-Nitrophenyl propargyl ether | Ph₃PAuCl (10) / AgSbF₆ (10) | DCE | 80 | 54 (one-pot) |

This table compiles representative data for the intramolecular hydroarylation of various aryl propargyl ethers to illustrate the reaction's scope and efficiency under different catalytic systems. Specific data for this compound was not available in the searched literature, but the data for related congeners with ester groups suggests its viability.

The hydroarylation of this compound is expected to yield the corresponding chromene derivative, specifically methyl 2H-chromene-8-carboxylate. The electron-withdrawing nature of the methyl ester group at the ortho position might influence the reaction rate, potentially requiring optimized conditions or a highly active catalyst system, such as those based on gold.

Computational Chemistry and Theoretical Insights into Reactivity and Selectivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanistic intricacies of organic reactions. For a molecule like Methyl 2-(prop-2-yn-1-yloxy)benzoate, DFT calculations can provide a detailed picture of potential reaction pathways, including the structures of intermediates and transition states, thereby offering predictions on the feasibility and selectivity of different transformations.

Elucidation of Full Catalytic Cycles and Transition States

While specific DFT studies exclusively on this compound are not extensively documented in the public domain, the principles of its reactivity can be inferred from computational studies on analogous systems, such as other propargyl ethers and substituted benzoates.

In catalyzed reactions, such as the gold(I)-catalyzed reactions of propargyl esters, DFT calculations have been pivotal in mapping out the entire catalytic cycle. frontiersin.org These studies reveal that the reaction typically initiates with the coordination of the gold catalyst to the alkyne, a process that can be modeled for this compound. Subsequent steps, including potential cyclization or rearrangement pathways, are elucidated by locating the corresponding transition states on the potential energy surface. For instance, in a hypothetical intramolecular cyclization, DFT would be used to model the transition state for the attack of the benzoate's carbonyl oxygen onto the activated alkyne. The calculated energy barrier for this transition state would determine the kinetic feasibility of the reaction. Path-sampling simulations, a more advanced computational technique, can even be used to optimize the kinetics of a catalytic cycle by identifying the parameters that lead to the most efficient turnover. nih.gov

A representative, albeit simplified, catalytic cycle for a hypothetical intramolecular reaction of this compound is depicted below, illustrating the types of species that would be characterized using DFT.

| Step | Description | Species Type | Typical Computational Focus |

| 1 | Catalyst-Substrate Coordination | Reactant Complex | Geometry, Binding Energy |

| 2 | Intramolecular Attack | Transition State 1 | Geometry, Activation Energy |

| 3 | Formation of Cyclic Intermediate | Intermediate | Geometry, Stability |

| 4 | Product Formation/Catalyst Regeneration | Transition State 2 | Geometry, Activation Energy |

| 5 | Product Release | Product Complex | Geometry, Dissociation Energy |

Prediction of Chemo- and Regioselectivity

The presence of multiple reactive sites in this compound—namely the alkyne, the aromatic ring, and the ester group—makes chemoselectivity a key issue. DFT calculations can predict which of these sites is most likely to react under specific conditions. For example, in a reaction with an electrophile, DFT can be used to compare the activation energies for electrophilic attack at the alkyne versus the aromatic ring.

Regioselectivity, particularly in reactions involving the propargyl group, is another area where DFT provides crucial insights. For instance, in metal-catalyzed additions to the alkyne, DFT can predict whether the nucleophile will add to the terminal or internal carbon of the triple bond. This is often achieved by comparing the energies of the transition states leading to the different regioisomers. nih.govresearchgate.netrsc.org Computational studies on the metal-catalyzed synthesis of 1,2,3-triazoles via "click" chemistry, a reaction the propargyl group of the title compound is well-suited for, have demonstrated the power of DFT in predicting regioselectivity based on the calculated free energy profiles of the reaction pathways. nih.gov

The following table summarizes how DFT can be applied to predict selectivity in reactions of this compound.

| Selectivity Type | Competing Reaction Sites/Orientations | DFT-Calculated Parameter for Prediction |

| Chemoselectivity | Alkyne vs. Aromatic Ring vs. Ester | Comparison of activation energies for reaction at each site. |

| Regioselectivity | Terminal vs. Internal carbon of the alkyne | Comparison of transition state energies for addition at each position. |

| Regioselectivity | Ortho, Meta, vs. Para attack on the benzoate (B1203000) ring | Comparison of the energies of the corresponding sigma complexes. |

Analysis of Substituent Effects on Reaction Pathways

The electronic nature of the substituents on the benzoate ring can significantly influence the reactivity of this compound. DFT is well-suited to quantify these effects. researchgate.netlibretexts.orgyoutube.comresearchgate.netlibretexts.org By systematically varying the substituent at the para- or meta-position of the benzoate ring and calculating the corresponding changes in properties like activation energies or reaction enthalpies, a quantitative understanding of substituent effects can be achieved.

For instance, an electron-donating group on the benzoate ring would be expected to increase the electron density on the carbonyl oxygen, potentially affecting its nucleophilicity and its ability to participate in intramolecular reactions. Conversely, an electron-withdrawing group would make the aromatic ring more susceptible to nucleophilic aromatic substitution. DFT calculations can provide a numerical basis for these qualitative predictions. nih.gov Studies on substituted benzenes have shown that electron-donating groups generally favor facial substituent conformations in edge-to-face aromatic interactions, while electron-accepting groups favor axial conformations, which could influence intermolecular interactions and crystal packing. researchgate.net

Advanced Quantum-Chemical Calculations for Mechanistic Details

For a more refined understanding of reaction mechanisms, methods beyond standard DFT, such as coupled-cluster theory (e.g., CCSD(T)), are often employed, especially for calculating highly accurate reaction barriers. researchgate.netresearchgate.net These high-level calculations, while computationally more expensive, can be crucial for validating the results obtained from DFT and for providing benchmark data.

In the context of this compound, such advanced calculations could be applied to study the subtle details of the electronic structure of transition states, for example, in pericyclic reactions like the researchgate.netacs.org-Wittig rearrangement of the propargyl ether moiety. mdpi.com These calculations can help to precisely determine the degree of bond breaking and bond formation in the transition state, offering a more detailed picture of the reaction coordinate.

Predictive Modeling for Asymmetric Propargylation and Stereocontrol

The propargyl group is a valuable precursor for the synthesis of chiral molecules. Asymmetric propargylation reactions, where a propargyl group is added to a prochiral substrate, are of significant interest. Computational modeling plays a crucial role in understanding and predicting the stereochemical outcome of such reactions. acs.orgacs.org

For a reaction involving the propargyl moiety of this compound, for instance, if it were to act as a propargylating agent, computational models could be developed to predict the enantioselectivity. This typically involves:

Building a Model of the Transition State: This includes the substrate, the reagent (or a fragment of it), and the chiral catalyst or auxiliary.

Conformational Searching: Identifying the lowest energy transition state structures leading to the different stereoisomers.

Energy Calculations: Calculating the energies of these transition states. The difference in energy between the transition states leading to the R and S enantiomers (ΔΔG‡) is then used to predict the enantiomeric excess (ee).

Recent advancements have seen the development of machine learning models trained on DFT-computed data to predict the enantioselectivity of propargylation reactions, offering a faster screening of potential catalysts. rsc.org Such predictive models are invaluable for the rational design of new catalysts and for optimizing reaction conditions to achieve high levels of stereocontrol. rsc.orgscispace.com

Applications of Methyl 2 Prop 2 Yn 1 Yloxy Benzoate Derivatives in Advanced Chemical Research

Utility in Polymer Science and Material Engineering

The ability to precisely control the functionalization of polymers is critical for creating advanced materials with tailored properties. Derivatives of Methyl 2-(prop-2-yn-1-yloxy)benzoate serve as key reagents in this field, enabling the introduction of specific functionalities onto polymeric structures.

Post-polymerization modification is a powerful strategy for introducing functional groups onto a polymer backbone after its initial synthesis. The terminal alkyne of this compound is ideally suited for this purpose, primarily through the highly efficient and orthogonal CuAAC click reaction. rsc.org

In a typical approach, a polymer is first synthesized to contain azide (B81097) (-N₃) groups. Subsequently, this azide-functionalized polymer is treated with a derivative of this compound in the presence of a copper(I) catalyst. This reaction "clicks" the benzoate (B1203000) derivative onto the polymer backbone via a stable triazole linkage. researchgate.net This method allows for the dense and uniform functionalization of a polymer chain, introducing the specific properties of the benzoate moiety. This technique is broadly applicable and has been used to modify a variety of polymer types. The efficiency and mild conditions of click chemistry ensure that the integrity of the polymer backbone is maintained. rsc.org For instance, research on atom transfer radical polymerization (ATRP) has utilized initiators with terminal alkyne functionalities to create polymers that are ready for subsequent click modifications. researchgate.net This pre-installation of the alkyne handle is crucial for creating well-defined, functionalized polymeric materials. researchgate.net

Table 1: Examples of Functional Groups for Post-Polymerization Modification via Click Chemistry This table illustrates hypothetical examples of how a polymer functionalized with this compound could be modified.

| Molecule with Azide Group | Resulting Polymer Functionality | Potential Application |

|---|---|---|

| Azido-poly(ethylene glycol) (N₃-PEG) | Increased hydrophilicity, biocompatibility | Biomedical coatings, drug delivery |

| Azido-functionalized fluorescent dye | Fluorescently tagged polymer | Bio-imaging, material tracing |

| Azidopropyl-trimethoxysilane | Surface-graftable polymer | Adhesion promotion, surface modification |

| Small molecule drug with an azide handle | Polymer-drug conjugate | Controlled drug release systems |

Oligomers, or short-chain polymers, with precisely defined sequences and functionalities are of great interest for applications in drug discovery, diagnostics, and data storage. Automated synthesis platforms, similar to those used for peptides, allow for the creation of large libraries of sequence-defined oligomers. acs.org

A monomer derived from this compound can be incorporated into these automated synthetic protocols. By including this alkyne-containing monomer at specific positions within an oligomer chain, a "handle" for further diversification is installed. After the primary sequence is synthesized, the alkyne groups can be selectively modified using click chemistry. This allows for the parallel synthesis of a large library of oligomers where each member has a unique set of functionalities attached at defined positions, all originating from a common backbone sequence. This modular approach accelerates the discovery of oligomers with desired properties. acs.org

Table 2: Hypothetical Sequence-Defined Oligomer Functionalization This table illustrates how an oligomer containing a this compound-derived unit (represented as 'Y') could be diversified.

| Initial Oligomer Sequence | Click Reagent (Azide) | Final Functionalized Oligomer |

|---|---|---|

| A-B-Y-D-E | Biotin-N₃ | A-B-(Y-Biotin)-D-E |

| A-B-Y-D-E | Fluorescein-N₃ | A-B-(Y-Fluorescein)-D-E |

| A-B-Y-D-E | Galactose-N₃ | A-B-(Y-Galactose)-D-E |

| A-B-Y-D-E | Peptide-N₃ | A-B-(Y-Peptide)-D-E |

Role as Key Building Blocks and Intermediates in Organic Synthesis

The dual functionality of this compound makes it a powerful intermediate for the synthesis of more complex molecules, particularly heterocyclic systems that form the core of many natural products and pharmaceuticals.

The propargyl ether linkage in this compound is not merely a linker but an active participant in molecular construction. Through intramolecular reactions, it can be used to build new ring systems fused to the original benzene (B151609) ring. A prominent example is the synthesis of chromenes. Under the influence of catalysts, such as cationic gold, the alkyne can be activated to undergo an intramolecular cyclization, leading to the formation of a 4H-chromene scaffold. This transformation is significant as the chromene core is a privileged structure in medicinal chemistry. Research has shown that aryl propargyl ethers can undergo such intramolecular hydroarylation to form chromenes. rsc.org The ability to construct these valuable scaffolds from relatively simple starting materials highlights the utility of the title compound as a key building block. rsc.orgmdpi.com

Table 3: Reported Cyclization Reactions of Propargyl-Substituted Aromatics

| Reaction Type | Catalyst/Conditions | Product Scaffold | Yield Range | Reference |

|---|---|---|---|---|

| Gold-catalyzed Cyclization | Cationic Gold Catalyst | 4H-Chromenes | 25-93% | |

| Base-catalyzed Cyclization | Basic Conditions | Benzofurans | 43-100% | |

| Indium-catalyzed Hydroarylation | InI₂⁺ (proposed) | Chromenes | N/A (Theoretical Study) | rsc.org |

While direct conversion of aryl propargyl ethers to homopropargyl alcohols is not a common transformation, these ethers are valuable precursors to related and synthetically useful motifs through rearrangement reactions. The most notable of these is the Claisen rearrangement. When heated, often in the presence of a gold(I) catalyst, aryl propargyl ethers can undergo a nih.govnih.gov-sigmatropic rearrangement to produce allenyl phenols. acs.org These allenes are highly reactive isomers of homopropargyl alcohols and can be used in a variety of subsequent transformations.

Furthermore, the title compound is a direct precursor to chromenes via intramolecular cyclization. rsc.org Chromenes themselves are key intermediates in the synthesis of a vast array of other complex molecules, including coumarins. su.se Therefore, this compound serves as a gateway to these important molecular families, even if the pathway does not proceed through a traditional homopropargyl alcohol intermediate. The synthesis of homopropargyl alcohols themselves is typically achieved by reacting aldehydes with propargylating agents like propargyl bromide, rather than from pre-formed propargyl ethers. nih.govmdpi.com

Development of Bioactive Compounds and Pharmaceutical Intermediates

The scaffolds derived from this compound are frequently found in biologically active compounds. The chromene and coumarin (B35378) cores, in particular, are associated with a wide spectrum of pharmacological activities. chemmethod.comnih.gov

Derivatives of coumarin, which can be accessed from chromene intermediates, have been investigated for numerous therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov For example, studies have shown that synthetic coumarin derivatives can inhibit the motility of lung cancer cells. nih.gov The synthesis of Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, a compound investigated for its potential as an antileishmaniasis drug, demonstrates the direct path from a benzoate starting material to a complex, bioactive coumarin derivative. nih.gov

The utility of this compound in pharmaceutical research also extends to its role as a versatile building block in modern drug discovery platforms. The propargyl group enables its use in click chemistry-based approaches for the rapid assembly of compound libraries and for creating complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Table 4: Biological Activities Associated with Scaffolds Derived from Propargyl Ether Precursors

| Scaffold | Example of Biological Activity | Reference |

|---|---|---|

| Coumarin | Anticancer, Anticoagulant, Antimicrobial | nih.govnih.gov |

| Chromene | Antiviral, Antifungal, Antitumor | rsc.orgmdpi.com |

| Benzofuran (B130515) | Anti-inflammatory, Analgesic | |

| Triazole-linked Conjugates | Targeted drug delivery, Bio-imaging | nih.gov |

Synthesis of Triazole-Substituted Benzoate Derivatives for Biological Evaluation

The terminal alkyne functionality of this compound is perfectly suited for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazole derivatives by reacting the alkyne with a diverse range of organic azides. nih.gov This methodology provides a powerful platform for generating large libraries of novel triazole-substituted benzoate compounds for biological screening.

The general synthetic strategy involves the reaction of this compound with various azide intermediates. These intermediates can be prepared in situ from corresponding halogenated compounds and sodium azide. nih.gov The resulting triazole ring acts as a rigid and stable linker, connecting the benzoate moiety to other pharmacologically relevant scaffolds.

Researchers have synthesized new series of compounds based on benzodiazepine-1,2,3-triazole hybrids and evaluated them as cholinesterase inhibitors. nih.gov Many of these compounds proved to be selective inhibitors of butyrylcholinesterase (BuChE), a target relevant to Alzheimer's disease. nih.gov Similarly, hybrid molecules incorporating 1,2,3-triazoles have been investigated for their potential as anticancer agents, owing to their ability to act on multiple biological targets simultaneously. researchgate.net The synthesis of 2-(2H- nih.govresearchgate.netresearchgate.nettriazol-2-yl)-benzoic acid derivatives often involves a coupling reaction between a corresponding 2-halo-benzoic acid derivative and 1H- nih.govresearchgate.netresearchgate.nettriazole. google.com

| Reactant A | Reactant B | Product Class | Potential Biological Application |

| This compound | Organic Azide (R-N₃) | 1,2,3-Triazole-Substituted Benzoate | Cholinesterase Inhibition, Anticancer |

| S-propargyl mercaptobenzothiazole | α-halo ester/amide + NaN₃ | 1,2,3-Triazole-based Benzothiazole | Antimicrobial, Anticancer |

| 2-iodo-benzoic acid derivative | 1H- nih.govresearchgate.netresearchgate.nettriazole | 2-(2H- nih.govresearchgate.netresearchgate.nettriazol-2-yl)-benzoic acid | Medicinal Chemistry Intermediate |

Application of Propargyl Esters as Protecting Groups in Peptide Synthesis

The protection of reactive functional groups is a fundamental strategy in peptide chemistry to prevent unwanted side reactions during synthesis. nih.gov Propargyl esters have been effectively employed as protecting groups for the carboxyl terminus of amino acids in solution-phase peptide synthesis. nih.govresearchgate.net

The introduction of the propargyl ester group can be achieved by treating a free amino acid with propargyl alcohol saturated with HCl. nih.govresearchgate.net A key advantage of the propargyl ester is its stability under conditions used to remove other common protecting groups. For instance, both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups can be selectively cleaved while the propargyl ester remains intact. nih.govresearchgate.net

Deprotection, or the removal of the propargyl group, is accomplished under mild, neutral conditions using a tetrathiomolybdate (B108656) reagent. nih.govresearchgate.net This gentle cleavage method ensures that the delicate peptide structure and other protecting groups are not compromised. nih.gov This methodology has been successfully used to synthesize dipeptides and tetrapeptides, demonstrating its utility as a valuable addition to existing peptide synthesis strategies. researchgate.net

| Amino Acid Derivative | Deprotection Reagent | Deprotection Conditions | Yield (%) | Reference |

| Boc-Ala-OPr | [Et₃NH]₂MoS₄ | CH₃CN, 28°C, 2h | 93 | researchgate.net |

| Boc-Val-OPr | [Et₃NH]₂MoS₄ | CH₃CN, 28°C, 2h | 94 | researchgate.net |

| Boc-Aib-OPr | [Et₃NH]₂MoS₄ | CH₃CN, 28°C, 2h | 90 | researchgate.net |

| Boc-Asp(OPr)-OPr | [Et₃NH]₂MoS₄ | CH₃CN, 28°C, 2h | 92 | researchgate.net |

| Boc-Glu(OPr)-OPr | [Et₃NH]₂MoS₄ | CH₃CN, 28°C, 2h | 91 | researchgate.net |

Design of Analogs with Potential Biological Activities

This compound serves as an excellent scaffold for the design of novel analogs with tailored biological activities. By modifying the benzoate core and utilizing the propargyl handle for "click" reactions, chemists can create multitarget-directed ligands (MTDLs) that combine the structural features of different bioactive molecules.

One such approach involves the design of hybrid molecules for neurodegenerative diseases. For example, new MTDLs have been synthesized by combining structural elements of nimodipine, a calcium channel antagonist, and rasagiline, a monoamine oxidase (MAO) inhibitor. mdpi.com Starting from 4-(prop-2-yn-1-yloxy)benzaldehyde, a series of 1,4-dihydropyridine (B1200194) derivatives were created that possess both antioxidant and neuroprotective properties. mdpi.com

In another area, researchers have designed and synthesized 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel, a potential target for prostate cancer. nih.gov One of the lead compounds from this series demonstrated promising antiproliferative activity against prostate cancer cell lines and induced apoptosis. nih.gov These studies highlight a rational design approach where a core structure, similar to the propargylated benzoate, is systematically modified to enhance potency and selectivity for a specific biological target. nih.gov

| Parent Scaffold/Analog | Target/Application | Key Synthetic Strategy | Result |

| 4-(prop-2-yn-1-yloxy)phenyl-1,4-dihydropyridine | Neurodegenerative Disease (MTDL) | Hantzsch reaction with propargylated benzaldehyde | Analogs with antioxidant and neuroprotective activity. mdpi.com |

| 2-(naphthalen-1-yloxy)-N-phenylacetamide | Prostate Cancer (TRPM4 Inhibitor) | Multi-step synthesis to create amide derivatives | Lead compound with antiproliferative activity. nih.gov |

| Benzodiazepine-1,2,3-triazole hybrids | Alzheimer's Disease (BuChE Inhibitor) | Click chemistry | Selective submicromolar inhibitors of butyrylcholinesterase. nih.gov |

Contributions to Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. In host-guest chemistry, a larger "host" molecule encapsulates a smaller "guest" molecule, often leading to changes in the guest's physical and chemical properties.

Molecules like this compound, with their aromatic rings and functional groups, are ideal candidates to act as guests. While direct studies on this specific compound are limited, research on structurally similar molecules provides significant insight. For instance, water-soluble "molecular clips" have been shown to form highly stable host-guest complexes with flavylium (B80283) salts, which also contain aromatic ring systems. nih.gov

The formation of these complexes is driven primarily by hydrophobic interactions, which push the guest molecule into the cavity of the host. nih.gov This encapsulation can significantly impact the guest's reactivity. In the case of flavylium salt complexes, the host molecule was found to retard certain thermally induced reactions of the guest, such as isomerization and hydration, by shielding it from the surrounding environment. nih.gov The stability of these complexes is quantified by the binding constant (K), with higher values indicating a stronger interaction.

This principle suggests that encapsulating this compound or its derivatives within a suitable host could be used to control its reactivity, enhance its solubility in aqueous media, or develop novel systems for targeted delivery.

| Host | Guest | Solvent | Binding Constant (log K) | Reference |

| Molecular Clip C1 | Flavylium Salt 1 | Methanol | 4.1 | nih.gov |

| Molecular Clip C1 | Flavylium Salt 2 | Methanol | 4.7 | nih.gov |

| Molecular Clip C1 | Quinoidal Base 3A | Methanol | 5.6 | nih.gov |

| Molecular Clip C1 | Flavylium Salt 3AH⁺ | Water (pH=2) | 4.9 | nih.gov |

| Molecular Clip C2 | Flavylium Salt 4AH⁺ | Water | 4.3 | nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of Methyl 2-(prop-2-yn-1-yloxy)benzoate in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum gives distinct signals corresponding to each unique proton environment in the molecule. For this compound, the spectrum exhibits characteristic resonances for the aromatic, methyl ester, and propargyl protons. The propargyl group protons show a notable long-range coupling. researchgate.net Specifically, the methylene (B1212753) protons adjacent to the ether oxygen are coupled to the terminal alkyne proton, and vice-versa.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The sp-hybridized carbons of the alkyne group are particularly characteristic, appearing in a distinct upfield region compared to the aromatic and carbonyl carbons. researchgate.net Studies on closely related structures, such as 2-(prop-2-ynyloxy)benzaldehyde, show the propargyl carbon signals appearing in the δ 60-80 ppm range. researchgate.net

The expected chemical shifts for this compound are summarized in the table below.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | Aromatic (C₆H₄) | 7.1 - 7.8 | Multiplet |

| Methylene (-OCH₂-) | ~4.7 | Doublet, J ≈ 2.4 Hz | |

| Methyl (-OCH₃) | ~3.9 | Singlet | |

| Alkyne (≡C-H) | ~2.5 | Triplet, J ≈ 2.4 Hz | |

| ¹³C | Carbonyl (C=O) | ~166 | - |

| Aromatic (C-O) | ~157 | - | |

| Aromatic (CH) | 120 - 134 | - | |

| Aromatic (C-C=O) | ~121 | - | |

| Alkyne (-C≡CH) | ~79 | - | |

| Alkyne (-C≡CH) | ~76 | - | |

| Methylene (-OCH₂-) | ~56 | - |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound.

Standard Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the compound would exhibit a parent molecular ion peak [M]⁺ corresponding to its molecular weight (C₁₁H₁₀O₃, M.W. = 190.19 g/mol ). The fragmentation pattern provides structural clues. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-•OCH₃) to give an ion at m/z 159, or cleavage of the propargyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. The calculated exact mass for the molecular ion [C₁₁H₁₀O₃]⁺ is 190.0630. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions. In research involving complex organic molecules, HRMS is routinely used to confirm the identity of newly synthesized compounds by matching the experimentally measured mass to the calculated value, often observing adduct ions like [M+H]⁺ or [M+Na]⁺. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting the vibrations of specific bonds. The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent peak is expected to be the strong C=O stretch from the ester group. brainly.com The presence of the terminal alkyne is confirmed by two distinct absorptions: a sharp, weak C≡C stretch and a strong, sharp ≡C-H stretch. The aromatic ring and the C-O ether and ester bonds also produce characteristic absorptions in the fingerprint region. docbrown.infolibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Bond Vibration | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 3000 - 2850 | Medium |

| C≡C Stretch | Alkyne | 2150 - 2100 | Weak, Sharp |

| C=O Stretch | Ester | 1730 - 1715 | Strong |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium to Weak |

X-ray Crystallography for Absolute Structure and Packing Analysis

Single-crystal X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds like Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate provides insight into the data this technique yields. researchgate.net

Table 3: Representative Bond Lengths Determined by X-ray Crystallography for a Related Structure (Methyl prop-2-ynoate) nih.gov

| Bond | Bond Type | Typical Length (Å) |

|---|---|---|

| C=O | Ester Carbonyl | ~1.197 |

| C-O | Ester Single Bond | ~1.319 |

| C≡C | Alkyne Triple Bond | ~1.178 |

Chromatographic Techniques (HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor a chemical reaction. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with a suitable solvent system (e.g., hexane/ethyl acetate), one can visualize the consumption of reactants and the formation of the product. The difference in polarity between the starting materials (e.g., methyl salicylate) and the less polar ether product allows for easy separation and monitoring.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for assessing compound purity. A reversed-phase HPLC (RP-HPLC) method would likely be employed for this compound. pensoft.net Such a method would use a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water/buffer). The compound would be detected by a UV detector, and its purity would be calculated from the area of its corresponding peak relative to the total area of all peaks in the chromatogram. This method is also crucial for detecting and quantifying any process-related impurities or degradation products. pensoft.net

Photophysical Methods and Fluorometric Analysis for Kinetic Studies

The photophysical properties of this compound can be investigated using techniques like UV-Vis absorption and fluorescence spectroscopy. The benzoate (B1203000) chromophore has known absorption characteristics, and the introduction of the propargyloxy group can modulate these properties.

While the compound itself may not be strongly fluorescent, the terminal alkyne functionality makes it an ideal substrate for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Fluorometric analysis can be ingeniously applied to study the kinetics of such reactions. For instance, by reacting this compound with a non-fluorescent azide (B81097) that becomes highly fluorescent upon forming the triazole product, the reaction progress can be monitored in real-time by measuring the increase in fluorescence intensity. This provides a sensitive method for determining reaction rates and kinetic parameters. The benzophenone (B1666685) moiety, found in related structures, is known to be photo-activatable, suggesting that derivatives could be designed for photolabeling experiments. sigmaaldrich.com

Specialized Spectroscopic Techniques for Mechanistic Intermediates (e.g., Transient Absorption Spectroscopy)

To study the mechanisms of very fast chemical reactions involving this compound, specialized techniques capable of detecting short-lived intermediates are required.

Transient Absorption Spectroscopy (TAS): TAS is a pump-probe technique used to study photochemical events on timescales from picoseconds to milliseconds. If this compound were subjected to a photoreaction, TAS could be used to detect and characterize transient species like excited states or radical intermediates. nih.gov In a typical experiment, a laser "pump" pulse initiates the reaction, and a second, delayed "probe" pulse measures the absorption spectrum of the species present. By varying the delay between the pump and probe, the formation and decay of intermediates can be tracked, providing critical mechanistic insights. nih.gov Knowledge of these intermediates is often essential for understanding reaction pathways and optimizing conditions. nih.gov

Emerging Research Directions and Future Prospects for Alkyne Functionalized Benzoates

Advancements in Green and Sustainable Synthetic Approaches

The development of environmentally friendly and sustainable methods for synthesizing alkyne-functionalized benzoates is a key area of contemporary research. Traditional synthetic routes often rely on harsh reaction conditions and stoichiometric reagents, leading to significant waste generation. Modern approaches, however, are increasingly focused on the principles of green chemistry, emphasizing the use of recyclable catalysts, safer solvents, and energy-efficient processes.

One promising strategy involves the use of recyclable catalytic systems. mdpi.comnih.gov These catalysts, which can be easily separated from the reaction mixture and reused multiple times, significantly reduce waste and production costs. For the synthesis of compounds like Methyl 2-(prop-2-yn-1-yloxy)benzoate, which can be prepared from a substituted phenol (B47542) and propargyl bromide, research into solid-supported catalysts and phase-transfer catalysts is gaining traction. These heterogeneous systems simplify product purification and minimize the environmental impact of the synthesis. mdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods.

The choice of solvent is another critical factor in green synthesis. The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a major focus. For the etherification reaction to produce alkyne-functionalized benzoates, the use of water as a solvent, in conjunction with appropriate phase-transfer catalysts, represents a significant step towards a more sustainable process.

Innovation in Catalytic Systems for Precision Alkyne Functionalization

The alkyne group is a versatile handle for a wide array of chemical transformations, and the development of innovative catalytic systems to precisely control these reactions is a vibrant area of research. mdpi.comresearchgate.netbeilstein-journals.orgnih.govnih.govscienceopen.com These advancements allow for the selective modification of the alkyne moiety in benzoate (B1203000) derivatives, opening up new avenues for creating complex molecules with tailored properties.

Gold-catalyzed reactions have shown particular promise for the selective functionalization of alkynes. researchgate.net Gold catalysts can activate the alkyne bond under mild conditions, enabling a variety of transformations such as hydration, cyclization, and addition reactions with high regioselectivity and stereoselectivity. For instance, gold-catalyzed intramolecular hydroacyloxylation could be envisioned for the synthesis of complex lactone structures from appropriately substituted alkyne-functionalized benzoic acids. researchgate.net

Palladium-based catalytic systems are also instrumental in alkyne functionalization. rsc.org Reactions such as Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, are fundamental in synthetic chemistry. Innovations in ligand design for palladium catalysts have led to improved activity, stability, and selectivity, allowing for the coupling of alkyne-functionalized benzoates with a wide range of partners to generate diverse molecular architectures. rsc.org

Furthermore, the development of recyclable catalysts, including metal-organic frameworks (MOFs) and polymer-supported catalysts, is a key trend. mdpi.comnih.gov These systems combine the high activity and selectivity of homogeneous catalysts with the ease of separation and reuse of heterogeneous catalysts, making them ideal for sustainable chemical production. mdpi.comnih.gov

| Catalyst System | Transformation | Advantages |

| Gold-based catalysts | Hydroacyloxylation, Hydroetherification | Mild reaction conditions, high regioselectivity. researchgate.net |

| Palladium-based catalysts | Sonogashira coupling, Hydroarylation | Versatile for C-C bond formation, wide substrate scope. rsc.org |

| Recyclable catalysts (e.g., MOFs) | Click chemistry, Halogenation | Reusability, reduced waste, combination of homogeneous and heterogeneous advantages. mdpi.comnih.gov |

Expanding the Scope of Click Chemistry in Advanced Materials Science

"Click chemistry," a concept introduced by K.B. Sharpless, refers to reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, and the presence of a terminal alkyne in molecules like this compound makes them ideal building blocks for materials science applications. nd.eduumich.edunih.gov

The functionalization of polymers and surfaces is a major area where alkyne-functionalized benzoates can be utilized. By incorporating these molecules into polymer chains or attaching them to surfaces, materials with tailored properties can be created. For example, "clicking" an alkyne-functionalized benzoate onto an azide-modified polymer can introduce specific functionalities, such as hydrophobicity, fluorescence, or biological activity. mdpi.com This approach has been used to create functionalized polymer capsules and to modify the surfaces of single-walled carbon nanotubes. nd.eduumich.edu

The creation of well-defined macromolecular architectures, such as dendrimers and block copolymers, is another exciting application. nd.eduumich.edu The high efficiency and specificity of the click reaction allow for the precise construction of these complex structures. Alkyne-functionalized benzoates can serve as core molecules or as peripheral building blocks, enabling the synthesis of materials with unique and highly controlled properties for applications in drug delivery, nanotechnology, and electronics. nd.edunih.gov

| Application Area | Example | Significance |

| Polymer Functionalization | Grafting onto azide-modified polymers | Introduction of specific properties (e.g., hydrophobicity, bioactivity). mdpi.com |

| Surface Modification | Attachment to functionalized surfaces | Creation of materials with tailored surface characteristics. umich.edu |

| Dendrimer Synthesis | Use as a core or peripheral unit | Precise construction of complex macromolecules for drug delivery and nanotechnology. nd.edu |

| Nanomaterial Fabrication | Functionalization of carbon nanotubes | Enhancing solubility and processability of nanomaterials. nd.edu |

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational modeling and experimental work is becoming increasingly crucial for accelerating the discovery and optimization of chemical processes and materials. nih.govprinceton.edunih.gov This synergistic approach provides a deeper understanding of reaction mechanisms, catalyst behavior, and material properties, guiding experimental design and saving significant time and resources.

In the context of alkyne-functionalized benzoates, density functional theory (DFT) calculations can be employed to investigate reaction pathways and predict the outcomes of catalytic transformations. nih.gov For example, computational studies can elucidate the mechanism of gold-catalyzed cycloisomerization reactions, helping to explain observed selectivities and to design more efficient catalysts. nih.gov By modeling the interaction between the catalyst and the alkyne-functionalized benzoate, researchers can gain insights into the transition states and intermediates involved, leading to a more rational approach to catalyst development.

Molecular dynamics (MD) simulations are another powerful computational tool, particularly for understanding the behavior of these molecules in complex environments, such as in the formation of self-assembled monolayers or within biological systems. nih.gov For instance, MD simulations could predict the orientation and packing of alkyne-functionalized benzoates on a surface, which is critical for applications in sensors and molecular electronics. The integration of these computational predictions with experimental validation allows for a more efficient and targeted approach to materials design. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The structural motifs present in alkyne-functionalized benzoates hold potential for applications in medicinal chemistry and chemical biology. The benzoate core is a common feature in many biologically active compounds, and the alkyne group provides a versatile handle for further functionalization and for probing biological systems.

One of the most significant applications of the alkyne group in a biological context is its use in bioorthogonal chemistry, particularly in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. nd.edu These "click" reactions can be performed in biological systems without interfering with native biochemical processes. Alkyne-functionalized benzoates can be used as chemical probes to label and visualize biomolecules, such as proteins or nucleic acids, within living cells. nd.edu This allows for a detailed study of their function and localization, providing valuable insights into disease mechanisms.

Furthermore, the 1,2,3-triazole ring system formed from the click reaction is a known pharmacophore found in a variety of medicinally active compounds. By reacting alkyne-functionalized benzoates with a library of azide-containing molecules, a diverse range of triazole-containing compounds can be rapidly synthesized and screened for biological activity. This approach has the potential to identify new drug candidates for a wide range of therapeutic targets. While the direct therapeutic applications of this compound itself are still under exploration, its utility as a scaffold for generating libraries of potential drug candidates is a promising avenue of research.

Precision Synthesis of Stereochemically Defined and Complex Molecular Architectures

The development of methods for the precise control of stereochemistry is a central goal in modern organic synthesis. The synthesis of complex molecules with multiple stereocenters is essential for the development of new drugs and materials, as the three-dimensional arrangement of atoms can have a profound impact on their properties and biological activity.

The alkyne group in functionalized benzoates serves as a valuable starting point for the construction of stereochemically complex molecules. rsc.orgdigitellinc.comnih.govnih.gov Catalytic asymmetric reactions that transform the alkyne into a chiral moiety are of particular interest. For example, asymmetric hydrogenation or hydroboration of the alkyne can lead to the formation of chiral alkenes or alcohols with high enantioselectivity.

Furthermore, cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecular architectures. nih.gov An alkyne-functionalized benzoate could be designed to undergo a cascade cyclization, triggered by a catalytic reaction at the alkyne, to rapidly generate polycyclic structures with defined stereochemistry. The strategic placement of the alkyne and other functional groups within the benzoate scaffold is key to controlling the outcome of these complex transformations. The ability to create such intricate and stereochemically defined molecules opens up new possibilities for the synthesis of natural products and their analogues, as well as novel materials with unique chiroptical properties.

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 2-(prop-2-yn-1-yloxy)benzoate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 2-hydroxybenzoic acid methyl ester with propargyl bromide in the presence of a base like K₂CO₃ in DMF at 60–80°C is a common approach. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (propargyl bromide in excess) to compensate for volatility. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields. Similar protocols are validated in the synthesis of methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate using Na₂S₂O₅ as a catalyst .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

- 1H NMR : The propargyl group (prop-2-yn-1-yloxy) shows distinct signals: a triplet (~δ 4.7 ppm) for the methylene protons (OCH₂C≡CH) and a singlet (~δ 2.5 ppm) for the terminal alkyne proton.

- 13C NMR : The alkyne carbons appear at ~δ 75–80 ppm (sp-hybridized carbons).

- HRMS : Exact mass matching (calculated for C₁₁H₁₀O₃: 190.0630) confirms molecular ion integrity.

These methods align with characterization protocols for quinoline derivatives in , where HRMS and NMR were critical for structural validation.

Q. What safety protocols are essential when handling intermediates like propargyl bromide during synthesis?

Propargyl bromide is highly toxic and volatile. Key precautions include:

- Use of fume hoods and PPE (nitrile gloves, safety goggles).